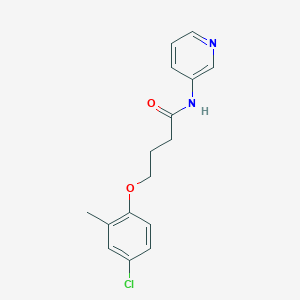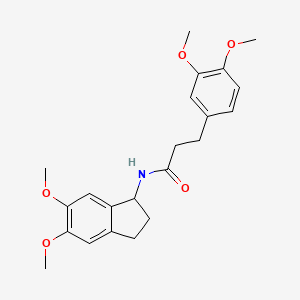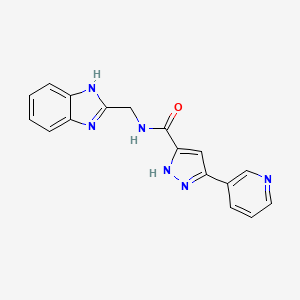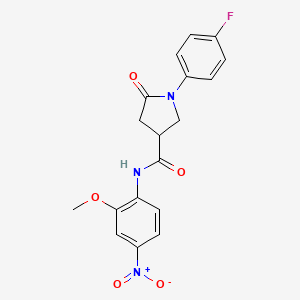![molecular formula C21H27FN2O3S B11013524 N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B11013524.png)
N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a fluorobenzamide moiety, and a diisobutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-aminobenzenesulfonyl chloride with diisobutylamine under controlled conditions to form the sulfonyl chloride intermediate.
Coupling with 3-fluorobenzoic acid: The sulfonyl chloride intermediate is then reacted with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzamide moiety may enhance the compound’s binding affinity to its targets, leading to increased potency. The diisobutylamino group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(Diisobutylamino)sulfonyl]phenyl}-3-Fluorobenzamid kann mit anderen sulfonylhaltigen Verbindungen und Fluorobenzamid-Derivaten verglichen werden:
Ähnliche Verbindungen: N-{4-[(Diisobutylamino)sulfonyl]phenyl}-3-Chlorobenzamid, N-{4-[(Diisobutylamino)sulfonyl]phenyl}-3-Bromobenzamid.
Einzigartigkeit: Das Vorhandensein des Fluoratoms in N-{4-[(Diisobutylamino)sulfonyl]phenyl}-3-Fluorobenzamid verleiht einzigartige elektronische Eigenschaften, die es von seinen Chlor- und Bromanalogen unterscheiden. Dies kann zu unterschiedlichen Reaktivitäts- und biologischen Aktivitätsprofilen führen.
Eigenschaften
Molekularformel |
C21H27FN2O3S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-10-8-19(9-11-20)23-21(25)17-6-5-7-18(22)12-17/h5-12,15-16H,13-14H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
KRYMOHPVDUAMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11013468.png)
![Ethyl 4-{4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11013471.png)
![2'-Butyl-{N}-(4-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11013474.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11013478.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]propanamide](/img/structure/B11013486.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013493.png)

![Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11013496.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11013497.png)
![2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11013498.png)


